molecular formula C8H6FN B2751598 3-Ethynyl-6-fluoro-2-methylpyridine CAS No. 1824472-05-0

3-Ethynyl-6-fluoro-2-methylpyridine

Cat. No.: B2751598
CAS No.: 1824472-05-0
M. Wt: 135.141
InChI Key: SZSRNAMTWDFWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-6-fluoro-2-methylpyridine is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.141. The purity is usually 95%.
BenchChem offers high-quality 3-Ethynyl-6-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-6-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethynyl-6-fluoro-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-7-4-5-8(9)10-6(7)2/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSRNAMTWDFWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 3-Ethynyl-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Medicinal Chemistry Applications[1]

Executive Summary

3-Ethynyl-6-fluoro-2-methylpyridine represents a high-value pharmacophore scaffold in the design of metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs).[1] Structurally analogous to the reference compounds MPEP and MTEP , this fragment incorporates specific halogenation (C6-Fluoro) to block metabolic lability while maintaining the critical ethynyl-pyridine geometry required for allosteric pocket occupancy.[1][2]

This guide provides a comprehensive analysis of the molecule’s structural conformation, electronic properties, and a validated synthetic protocol starting from the commercially available precursor 3-Bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5) .[1]

Molecular Architecture & Electronic Profile[1][2]

The efficacy of 3-Ethynyl-6-fluoro-2-methylpyridine as a drug fragment is governed by the interplay between steric constraints and electronic vectors.[1]

2.1 Electronic "Push-Pull" Dynamics

The pyridine ring acts as an electron-deficient core, further modulated by three substituents:

  • C2-Methyl (+I Effect): Provides a weak inductive push, increasing electron density slightly at C3 and N1.[2] Crucially, it provides the steric bulk necessary to induce atropisomerism or restricted rotation when coupled to larger biaryl systems.[2]

  • C6-Fluoro (-I / +M Effect): The fluorine atom exerts a strong inductive withdrawal (-I), significantly lowering the pKa of the pyridine nitrogen (making it less basic than unsubstituted pyridine).[1] This reduces the likelihood of protonation at physiological pH, enhancing CNS penetration (LogD optimization).[2]

  • C3-Ethynyl (-I / -M Effect): The alkyne acts as a linear "molecular handle."[1] It is electron-withdrawing, further deactivating the ring, but its primary function is geometric—providing a rigid, rod-like spacer that penetrates deep hydrophobic clefts in the mGluR5 transmembrane domain.[1]

2.2 Structural Connectivity Map

The following diagram illustrates the electronic vectors and reactive sites of the molecule.[2]

MolecularArchitecture cluster_properties Pharmacological Impact Core Pyridine Core (Electron Deficient) Me 2-Methyl Group (Steric Anchor / +I) Core->Me Steric Bulk Fluoro 6-Fluoro Group (Metabolic Block / -I) Core->Fluoro pKa Modulation Ethynyl 3-Ethynyl Group (Rigid Spacer / Click Handle) Core->Ethynyl Geometry Metab Metabolic Stability (Blocked para-position) Fluoro->Metab CNS CNS Penetration (Reduced Basicity) Fluoro->CNS

Figure 1: Structural connectivity and pharmacological impact of substituents on the pyridine core.[1]

Physicochemical Profile

The introduction of the fluorine atom at C6 significantly alters the lipophilicity and basicity compared to the non-fluorinated analogue (2-methyl-3-ethynylpyridine).[1]

PropertyValue (Calculated)Impact on Drug Design
Molecular Weight 135.14 g/mol Fragment-like; ideal for Lead Optimization.[1]
LogP (Octanol/Water) ~2.1 - 2.3Optimal for blood-brain barrier (BBB) penetration.[1][2]
TPSA ~12.9 ŲLow polar surface area favors high permeability.[2]
pKa (Pyridine N) ~2.5 - 3.0Significantly lower than pyridine (5.2).[2] Predominantly neutral at pH 7.[2]4.
H-Bond Acceptors 2 (N, F)Fluorine acts as a weak acceptor; Nitrogen is the primary vector.[2]
Rotatable Bonds 0High rigidity reduces entropic penalty upon binding.[2]
Synthetic Methodology: Sonogashira Coupling[1]

The most robust route to 3-Ethynyl-6-fluoro-2-methylpyridine utilizes the commercially available 3-Bromo-6-fluoro-2-methylpyridine .[1] The synthesis proceeds via a Palladium-catalyzed Sonogashira cross-coupling with Trimethylsilylacetylene (TMSA), followed by desilylation.[2]

4.1 Reaction Protocol

Step 1: Sonogashira Coupling

  • Substrate: 3-Bromo-6-fluoro-2-methylpyridine (1.0 eq)

  • Reagent: Trimethylsilylacetylene (1.2 eq)[2]

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 eq) or Pd(PPh₃)₄[2]

  • Co-Catalyst: CuI (0.10 eq)[2]

  • Base/Solvent: Triethylamine (Et₃N) / THF or DMF (degassed)[2]

  • Conditions: Inert atmosphere (N₂/Ar), 60°C, 4–12 hours.

Step 2: Desilylation

  • Reagent: TBAF (1.0 M in THF) or K₂CO₃ in MeOH.

  • Conditions: Room temperature, 1 hour.

4.2 Synthetic Workflow Diagram

Synthesis SM Starting Material 3-Bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5) Inter Intermediate: 3-(TMS-Ethynyl)-6-fluoro-2-methylpyridine SM->Inter Sonogashira Coupling (60°C, N2) Reagents Reagents: TMS-Acetylene Pd(PPh3)2Cl2 (5 mol%) CuI (10 mol%) Et3N/THF Reagents->Inter Prod Final Product: 3-Ethynyl-6-fluoro-2-methylpyridine Inter->Prod Desilylation (RT, 1h) Deprot Deprotection: K2CO3 / MeOH or TBAF / THF Deprot->Prod

Figure 2: Two-step synthetic pathway from brominated precursor to the terminal alkyne.

4.3 Critical Experimental Notes (Self-Validating)
  • Oxygen Exclusion: The catalytic cycle involves Cu(I).[2] Presence of oxygen promotes homocoupling of the alkyne (Glaser coupling), forming diynes.[2] Validation: The reaction mixture must remain light yellow/orange. A shift to blue/green indicates Cu(II) formation (oxidation) and requires immediate re-degassing.[2]

  • Regioselectivity: The 6-Fluoro position is susceptible to Nucleophilic Aromatic Substitution (

    
    ) under harsh basic conditions.[2] Validation:  Use mild bases (Et₃N or Diisopropylamine) and avoid strong alkoxides or temperatures >80°C to preserve the C-F bond.[2]
    
  • Purification: The product is volatile.[2] Validation: During rotary evaporation, do not exceed 30°C bath temperature and avoid high vacuum for prolonged periods.

Application in Drug Discovery: mGluR5 Antagonism[1]

This molecule serves as a "Next-Generation" scaffold for mGluR5 Negative Allosteric Modulators (NAMs).[1][2]

  • Binding Mode: The ethynyl group penetrates a narrow hydrophobic channel in the mGluR5 transmembrane domain (TM3/TM7 region).[2]

  • Metabolic Advantage: In the reference compound MPEP, the pyridine ring is susceptible to oxidation.[2] The 6-Fluoro substitution blocks the position para to the nitrogen, a common site for CYP450-mediated metabolism, thereby extending the half-life (

    
    ).[1]
    
  • Click Chemistry Handle: The terminal alkyne allows this molecule to be used as a "Click" precursor (CuAAC reaction) to generate triazole libraries for SAR (Structure-Activity Relationship) exploration or to attach PET radiolabels (e.g.,

    
    -labeled azides).[1][2]
    
References
  • Precursor Availability: 3-Bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5).[3] Available from Santa Cruz Biotechnology and Apollo Scientific.[2] [2]

  • mGluR5 Pharmacology: Anderson, J. J., et al. "MPEP, a potent, selective and systemically active mGlu5 receptor antagonist."[2] Journal of Pharmacology and Experimental Therapeutics, 2002.[2] (Contextual grounding for ethynyl-pyridine pharmacophore).

  • Sonogashira Protocol: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[2] Chemical Reviews, 2007.[2]

  • Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008.[2] (Validation of C-F metabolic blocking strategy).

  • Analogous Synthesis: "Synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes via Sonogashira coupling." University of Southampton ePrints, 2021.[2]

Sources

A Theoretical and Practical Guide to 3-Ethynyl-6-fluoro-2-methylpyridine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Ethynyl-6-fluoro-2-methylpyridine, a fluorinated pyridine derivative with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom, a methyl group, and an ethynyl moiety onto the pyridine scaffold creates a molecule with unique electronic properties and versatile reactivity, making it an attractive building block for the synthesis of novel therapeutic agents. This document details a robust synthetic protocol via the Sonogashira cross-coupling reaction, outlines expected spectroscopic and structural characteristics based on theoretical and analogous data, and explores its potential applications in drug development, grounded in the established importance of fluorinated pyridines in pharmaceuticals. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the potential of this promising heterocyclic compound.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a "privileged scaffold" for the design of bioactive molecules. The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Consequently, fluorine-containing pyridine derivatives have emerged as a pivotal class of compounds in modern drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antidiabetic, and antioxidant properties.[2][4]

3-Ethynyl-6-fluoro-2-methylpyridine represents a strategically designed molecule that combines the benefits of the pyridine core with the unique attributes of fluorine and an ethynyl group. The ethynyl moiety serves as a versatile synthetic handle for further molecular elaboration through reactions like "click" chemistry or as a pharmacophore that can interact with biological targets. This guide provides a detailed theoretical and practical framework for the synthesis, characterization, and potential application of this promising compound.

Synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine

The most direct and efficient method for the synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] In this case, the synthesis would involve the coupling of a 3-halo-6-fluoro-2-methylpyridine with a suitable alkyne source.

Proposed Synthetic Route: Sonogashira Cross-Coupling

The proposed synthesis starts from the commercially available or readily synthesized 3-bromo-6-fluoro-2-methylpyridine. This precursor is then coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the target compound.

Synthetic_Workflow 3-Bromo-6-fluoro-2-methylpyridine 3-Bromo-6-fluoro-2-methylpyridine Reaction_Vessel Sonogashira Coupling Pd(PPh3)4, CuI, Et3N, THF 3-Bromo-6-fluoro-2-methylpyridine->Reaction_Vessel Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_Vessel Intermediate 3-((Trimethylsilyl)ethynyl)- 6-fluoro-2-methylpyridine Reaction_Vessel->Intermediate Deprotection Deprotection K2CO3, MeOH Intermediate->Deprotection Final_Product 3-Ethynyl-6-fluoro- 2-methylpyridine Deprotection->Final_Product

Caption: Synthetic workflow for 3-Ethynyl-6-fluoro-2-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Sonogashira couplings of similar fluorinated pyridine derivatives.[6]

Materials:

  • 3-Bromo-6-fluoro-2-methylpyridine (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Copper(I) iodide (0.1 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Coupling Reaction:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-6-fluoro-2-methylpyridine, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

    • Add anhydrous THF and triethylamine.

    • Add trimethylsilylacetylene dropwise to the stirred solution.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification (Coupling Step):

    • Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)-6-fluoro-2-methylpyridine.

  • Deprotection:

    • Dissolve the purified intermediate in methanol.

    • Add potassium carbonate and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification (Final Product):

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 3-Ethynyl-6-fluoro-2-methylpyridine.

Structural and Spectroscopic Characterization

Molecular Structure

The molecular structure of 3-Ethynyl-6-fluoro-2-methylpyridine is characterized by a planar pyridine ring. The fluorine atom at the 6-position and the methyl group at the 2-position will influence the electronic distribution and steric environment of the ring. The linear ethynyl group at the 3-position extends from the plane of the pyridine ring.

DFT_Workflow Input Initial Molecular Structure (3-Ethynyl-6-fluoro-2-methylpyridine) DFT_Calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Calculation Frequency Calculation DFT_Calculation->Frequency_Calculation Electronic_Properties Electronic Properties Calculation DFT_Calculation->Electronic_Properties Output Optimized Structure Thermodynamic Data IR/Raman Spectra HOMO/LUMO Energies Molecular Electrostatic Potential Geometry_Optimization->Output Frequency_Calculation->Output Electronic_Properties->Output

Caption: A standard workflow for DFT analysis.

Key Theoretical Descriptors
  • Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

  • Vibrational Frequencies: Allows for the theoretical prediction of the IR and Raman spectra, which can be compared with experimental data for structural confirmation. [7]* Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity. [8]* Molecular Electrostatic Potential (MEP): Maps the electron density to identify electrophilic and nucleophilic sites on the molecule, which is crucial for understanding intermolecular interactions and reactivity. [8]

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of 3-Ethynyl-6-fluoro-2-methylpyridine offers multiple avenues for chemical modification and presents significant opportunities in drug discovery.

Key Reactive Sites
  • The Ethynyl Group: This functional group is highly versatile. It can participate in:

    • "Click" Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.

    • Further Sonogashira Couplings: To create more complex conjugated systems.

    • Hydration and other additions across the triple bond.

  • The Pyridine Ring: The fluorine atom can be susceptible to nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups. The nitrogen atom can be quaternized or form hydrogen bonds.

Therapeutic Potential

Given the extensive history of fluorinated pyridines in medicine, 3-Ethynyl-6-fluoro-2-methylpyridine and its derivatives are promising candidates for various therapeutic areas. [3]

  • Oncology: Many kinase inhibitors and other anticancer agents feature the pyridine scaffold. [4][9]The unique electronic nature of this compound could lead to novel interactions with cancer-related targets.

  • Neuroscience: Pyridine derivatives have been investigated for their activity against neurodegenerative diseases like Alzheimer's. [2]* Infectious Diseases: The pyridine ring is a core component of many antibacterial and antiviral drugs. [4]

Hypothetical Signaling Pathway Interaction

Signaling_Pathway Receptor Target Protein (e.g., Kinase) Binding Inhibition/Modulation Receptor->Binding Compound 3-Ethynyl-6-fluoro- 2-methylpyridine Derivative Compound->Receptor Binds to active site Downstream_Effector_1 Downstream Effector 1 Binding->Downstream_Effector_1 Blocks Signaling Downstream_Effector_2 Downstream Effector 2 Binding->Downstream_Effector_2 Blocks Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Reduced Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion

3-Ethynyl-6-fluoro-2-methylpyridine is a molecule of significant interest for synthetic and medicinal chemists. Its straightforward synthesis via the Sonogashira reaction, coupled with its versatile reactivity and the proven track record of fluorinated pyridines in drug discovery, makes it a valuable building block for the creation of novel and potent therapeutic agents. The theoretical and practical insights provided in this guide aim to facilitate further research and development involving this promising compound.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • Organic Syntheses Procedure. 10. [Link]

  • PubChemLite. 6-ethynyl-3-fluoro-2-methylpyridine (C8H6FN). [Link]

  • ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. (PDF) Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. [Link]

  • Chemistry LibreTexts. 3.10: 13C-NMR Spectroscopy. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor | Request PDF. [Link]

  • ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. [Link]

  • PMC. Synthesis of 3-fluoro-6-S-(2-S-pyridyl) nucleosides as potential lead cytostatic agents. [Link]

  • ChemRxiv. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]

  • PMC. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • De Gruyter. Synthesis, biological activity and modeling study of some thiopyrimidine derivatives and their platinum(II) and ruthenium(III) m. [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]

  • MDPI. Computational Study of the Therapeutic Potential of Novel Heterocyclic Derivatives against SARS-CoV-2. [Link]

  • PMC. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry. [Link]

  • ResearchGate. (PDF) The crystal structure of bis{3,5-difluoro-2-[4-(2,4,6-trimethylphenyl)pyridin-2-yl]phenyl}(picolinato)iridium(III) and its 4-tert-butylpyridin-2-yl analogue. [Link]

  • MDPI. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]

  • Synthesis and practical use of novel fluorophores quinoline derivatives (3000). [Link]

  • National Institute of Standards and Technology. Pyridine, 3-ethyl- - the NIST WebBook. [Link]

  • PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • PubChemLite. 2-ethynyl-3-fluoro-6-methylpyridine (C8H6FN). [Link]

  • Pyridine, 2-ethyl-6-methyl- - the NIST WebBook. [Link]

  • MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]

  • PubChem. 2-Ethynyl-5-fluoro-3-methylpyridine. [Link]

  • ResearchGate. 2-Ethynylpyridine dimers: IR spectroscopic and computational study | Request PDF. [Link]

  • Chemical Science (RSC Publishing). Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes. [Link]

  • Arabian Journal of Chemistry. Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. [Link]

  • Wikipedia. 3-Methylpyridine. [Link]

Sources

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. This guide provides a comprehensive technical overview of fluorinated building blocks, delving into the fundamental principles that govern their application and the synthetic methodologies used for their incorporation. We will explore the profound impact of fluorine on molecular properties, examine the diverse array of fluorinating reagents, and provide detailed protocols for key synthetic transformations. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, this guide aims to equip researchers with the knowledge to effectively leverage fluorinated building blocks in their synthetic endeavors.

The Fluorine Advantage: Why Incorporate Fluorine?

The unique physicochemical properties of the fluorine atom, the most electronegative element, are central to its transformative effects on organic molecules.[1][2] Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.2 Å), allows it to act as a bioisostere of hydrogen without introducing significant steric bulk.[3] However, its profound electronic influence dramatically alters a molecule's behavior.[4]

Modulation of Physicochemical Properties

The introduction of fluorine can significantly impact several key molecular parameters:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol.[2] This inherent strength makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism.[1][4][5] Blocking metabolically labile sites with fluorine can dramatically increase a drug's half-life and bioavailability.[1][5]

  • Lipophilicity and Permeability: Fluorination can fine-tune a molecule's lipophilicity, which is crucial for membrane permeability and absorption.[1][6][7] While the effect is context-dependent, the introduction of fluorine often increases lipophilicity, which can enhance a drug's ability to cross biological membranes.[6][8]

  • Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups.[1][4] For instance, fluorination can decrease the basicity of amines, which can improve oral bioavailability by reducing ionization in the gastrointestinal tract.[1]

  • Conformational Control: The introduction of fluorine can influence molecular conformation through electrostatic interactions and by creating specific gauche effects. This can lock a molecule into a more bioactive conformation, enhancing its binding affinity to a target protein.[7][9]

Enhanced Biological Activity

The culmination of these physicochemical modifications often leads to improved biological outcomes:

  • Increased Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and multipolar interactions.[1][10]

  • Improved Selectivity: By altering the electronic and conformational landscape of a molecule, fluorine can enhance its selectivity for the intended biological target, thereby reducing off-target effects and potential toxicity.[7][10]

The strategic placement of fluorine is not merely an act of substitution but a deliberate design choice to optimize a molecule's drug-like properties. Today, it is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on drug discovery.[10]

The Chemist's Toolkit: Types of Fluorinated Building Blocks and Reagents

The effective incorporation of fluorine into a target molecule relies on a diverse arsenal of fluorinated building blocks and fluorinating reagents. Fluorinated building blocks are organic molecules that already contain one or more fluorine atoms and serve as versatile intermediates in synthesis.[10][11]

Common Classes of Fluorinated Building Blocks
  • Fluoroaromatics: These are widely used in medicinal chemistry and are readily available. Examples include fluorobenzenes, fluoropyridines, and other fluorinated heterocycles.

  • Fluoroaliphatics: This class includes fluorinated alkanes, alkenes, and alkynes, which are valuable for introducing fluorine into non-aromatic portions of a molecule.

  • Fluorinated Carbonyl Compounds: Fluorinated ketones, esters, and carboxylic acids are versatile precursors for a wide range of transformations.

  • Trifluoromethylated Compounds: The trifluoromethyl (CF3) group is a particularly important motif due to its high lipophilicity and metabolic stability. Building blocks containing this group are extensively used.

Key Fluorinating Reagents

The direct introduction of fluorine onto an organic scaffold is achieved using a variety of reagents, broadly categorized by their mechanism of action.

Reagent TypeExamplesTypical Applications
Nucleophilic Potassium fluoride (KF), Cesium fluoride (CsF), Tetrabutylammonium fluoride (TBAF)Halogen exchange (Halex) reactions, displacement of leaving groups.
Electrophilic Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI)Fluorination of electron-rich arenes, enolates, and carbanions.
Deoxofluorinating Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)Conversion of alcohols and carbonyls to fluorides and gem-difluorides.
Fluoroalkylating Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent), Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent)Introduction of trifluoromethyl and other fluoroalkyl groups.

Synthetic Strategies and Methodologies

The choice of fluorination strategy depends on several factors, including the desired position of the fluorine atom, the functional group tolerance of the substrate, and the scalability of the reaction.

Nucleophilic Fluorination

This approach involves the displacement of a leaving group by a fluoride ion. The Halex reaction, where a chloride or nitro group on an activated aromatic ring is replaced by fluoride, is a classic example.

Workflow: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow Substrate Activated Aryl Halide/Nitro Compound Reaction SNAr Reaction Substrate->Reaction Fluoride Nucleophilic Fluoride Source (e.g., KF, CsF) Fluoride->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction Product Fluorinated Aromatic Compound Reaction->Product

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 4-Fluoronitrobenzene

  • Reaction Setup: To a stirred solution of 4-chloronitrobenzene (1 equiv.) in anhydrous dimethylformamide (DMF), add spray-dried potassium fluoride (2 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 150 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Causality: The use of an aprotic polar solvent like DMF is crucial as it solvates the potassium cation, leaving a "naked" and more reactive fluoride anion. The nitro group activates the aromatic ring towards nucleophilic attack.

Electrophilic Fluorination

Electrophilic fluorinating reagents deliver a "F+" equivalent to electron-rich substrates. These reagents are generally more user-friendly and less hazardous than elemental fluorine.

Mechanism: Electrophilic Aromatic Substitution (SEAr)

SEAr_Mechanism A Arene C Sigma Complex (Arenium Ion) A->C + 'F+' B Electrophilic Fluorinating Reagent (e.g., Selectfluor®) D Fluoroarene C->D - 'H+'

Caption: Simplified mechanism of electrophilic aromatic fluorination.

Experimental Protocol: Fluorination of an Enolate

  • Enolate Formation: Dissolve the ketone substrate (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise to generate the lithium enolate.

  • Fluorination: To the enolate solution, add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.) in THF at -78 °C.

  • Quenching and Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Causality: The strong base is required to deprotonate the ketone to form the nucleophilic enolate. The reaction is performed at low temperatures to control the reactivity and prevent side reactions.

Late-Stage Fluorination

A significant advancement in recent years is the development of methods for "late-stage" fluorination, where a fluorine atom is introduced into a complex molecule at a late step in the synthetic sequence. This allows for the rapid generation of fluorinated analogs of drug candidates and natural products.[7][12]

Applications in Drug Discovery and Beyond

The impact of fluorinated building blocks is evident across various scientific disciplines.

  • Pharmaceuticals: As previously discussed, a significant percentage of modern drugs contain fluorine.[6][13] Examples include the antidepressant fluoxetine (Prozac), the cholesterol-lowering drug atorvastatin (Lipitor), and the anticancer agent 5-fluorouracil.[14]

  • Agrochemicals: Fluorinated compounds are prevalent in herbicides, insecticides, and fungicides, where fluorine incorporation can enhance potency and metabolic stability.[13]

  • Materials Science: Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their high thermal stability, chemical inertness, and low surface energy.[15][16] Fluorinated molecules are also used in liquid crystals and advanced coatings.[17]

  • Positron Emission Tomography (PET): The fluorine-18 isotope is a widely used positron emitter in PET imaging, a powerful diagnostic tool in medicine.[1][7]

Conclusion and Future Perspectives

Fluorinated building blocks are indispensable tools in modern organic synthesis. The unique properties imparted by fluorine have revolutionized drug design and materials science. While significant progress has been made in fluorination chemistry, the development of new, more efficient, and selective methods remains an active area of research.[18][19] The continued innovation in this field will undoubtedly lead to the discovery of new medicines, advanced materials, and agrochemicals with enhanced properties and performance.

References

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.
  • Reasons and Status of Organofluorine Compounds As Drugs - Alfa Chemistry.
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3).
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27).
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021, February 22).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13).
  • Fluorinated Building Blocks - Organofluorine / Alfa Chemistry.
  • Fluorine in drug discovery: Role, design and case studies.
  • Organofluorine chemistry - Wikipedia.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed. (2015, March 2).
  • Fluorinated Building Blocks: A Comprehensive Overview - YouTube. (2024, October 22).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).
  • Synthesis and Application of Fluorine-Containing Polymers with Low Surface Energy - Taylor & Francis. (2019, June 11).
  • Special Feature Organo-Fluorine Chemical Science - MDPI. (2012, June 4).
  • Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024, April 1).
  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022, May 24).
  • Organic Fluorinated Building Blocks.
  • A brief review for fluorinated carbon: synthesis, properties and applications - SciSpace.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (2016, August 8).
  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Publishing. (2023, October 5).
  • Versatile Fluorine-Containing Building Blocks | Encyclopedia MDPI. (2022, December 29).
  • Fluorinated building blocks in drug design: new pathways and targets - PMC.

Sources

Methodological & Application

Application Note: 3-Ethynyl-6-fluoro-2-methylpyridine (EFMP-3) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of 3-Ethynyl-6-fluoro-2-methylpyridine (Code: EFMP-3 ), a high-value fragment for Fragment-Based Drug Discovery (FBDD).

Abstract

3-Ethynyl-6-fluoro-2-methylpyridine (EFMP-3 ) represents a "privileged scaffold" in modern drug design. It combines three critical design elements: a pyridine pharmacophore for hydrogen bonding, a C6-fluorine for metabolic blocking and electronic modulation, and a C3-ethynyl handle for rigid linker construction or "Click" chemistry diversity. This guide outlines the rationale for its use, detailed synthesis protocols, and its application in developing Negative Allosteric Modulators (NAMs) for mGluR5 and kinase inhibitors.

Structural Rationale & Pharmacophore Analysis

The EFMP-3 fragment is not merely a building block; it is a strategic tool for optimizing Lead-like properties.

FeaturePositionFunction & Causality
Pyridine Nitrogen N1H-Bond Acceptor: Critical for binding site interactions (e.g., hinge region in kinases).
Methyl Group C2Conformational Lock: Provides steric bulk ("ortho-effect") that twists the attached ethynyl/aryl group out of planarity, often improving selectivity by mimicking bioactive conformations.
Ethynyl Group C3Rigid Linker / Reactivity: Acts as a "molecular rod" (cylindrical diameter ~3.5 Å) to span hydrophobic tunnels or serves as a bio-orthogonal handle for CuAAC (Click) reactions.
Fluorine Atom C6Metabolic Stability: Blocks the C6 position, a common site for oxidative metabolism (CYP450 attack) in pyridines. Lowers the pKa of the pyridine nitrogen, reducing non-specific binding.
Logical Pathway: Fragment Utility

The following diagram illustrates the decision matrix for utilizing EFMP-3 in drug discovery campaigns.

EFMP_Utility EFMP EFMP-3 Fragment Click CuAAC 'Click' Reaction (Triazole Formation) EFMP->Click Library Gen. Sono Sonogashira Coupling (C-C Bond Formation) EFMP->Sono Rigid Linker Lib Diversity Library (Fragment Growing) Click->Lib Lead Lead Optimization (Scaffold Hopping) Sono->Lead Kinase Kinase Inhibitors (e.g., PIKfyve) Lib->Kinase Lead->Kinase GPCR GPCR Modulators (e.g., mGluR5 NAMs) Lead->GPCR

Caption: Decision tree for EFMP-3 utilization. The ethynyl handle directs the workflow toward either high-throughput library generation (Click) or precise structural rigidification (Sonogashira).

Experimental Protocols

Protocol A: Synthesis of EFMP-3 (Sonogashira Route)

Prerequisite: This protocol assumes the starting material is 3-bromo-6-fluoro-2-methylpyridine . Direct ethynylation is achieved via a TMS-protected intermediate to prevent polymerization.

Reagents:

  • Substrate: 3-bromo-6-fluoro-2-methylpyridine (1.0 eq)

  • Reagent: Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (TEA) (3.0 eq)

  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

  • Dissolution: Add the bromo-pyridine substrate and anhydrous THF (0.2 M concentration). Sparge with Argon for 15 minutes. Reason: Oxygen causes homocoupling of alkynes (Glaser coupling), reducing yield.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution should turn yellow/brown.

  • Reagent Addition: Add TEA followed by dropwise addition of TMSA via syringe.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:1).

    • Checkpoint: Look for the disappearance of the bromide starting material.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd/Cu), and concentrate in vacuo.

  • Deprotection (The Critical Step): Dissolve the crude TMS-intermediate in MeOH. Add K₂CO₃ (1.5 eq) and stir at RT for 30 mins.

    • Note: Avoid TBAF if possible, as fluoride residues can be difficult to remove from the final fluorinated product.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Target: >85% (2 steps).[1][2]

Protocol B: "Click" Chemistry for Library Generation

This protocol is optimized for synthesizing a library of 1,2,3-triazoles to probe biological pockets.

Reagents:

  • Fragment: EFMP-3 (1.0 eq)

  • Azide Library (R-N₃): (1.1 eq)

  • Catalyst: CuSO₄·5H₂O (10 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH / H₂O (1:1)

Procedure:

  • Dissolve EFMP-3 and the specific Azide (R-N₃) in the solvent mixture.

  • Add freshly prepared Sodium Ascorbate solution, followed by CuSO₄ solution.

  • Stir vigorously at RT for 12-24 hours.

  • Self-Validating Check: The reaction often precipitates the product. If solid forms, filter and wash with water. If no precipitate, extract with EtOAc.

  • Mechanism: The 2-methyl group on the pyridine exerts steric influence, ensuring the triazole forms in the anti conformation relative to the pyridine ring, reducing rotameric species.

Case Studies & Applications

Application I: mGluR5 Negative Allosteric Modulators (NAMs)

The ethynylpyridine motif is famous for its role in mGluR5 antagonists like MPEP and MTEP .

  • Problem with MPEP: High lipophilicity (LogP ~3.5) and metabolic instability.[3]

  • EFMP-3 Solution:

    • The C6-Fluorine blocks the primary metabolic soft spot found in MPEP analogs.

    • The C2-Methyl maintains the necessary twist for the allosteric pocket binding.

    • Result: Analogs derived from EFMP-3 often show improved microsomal stability (t1/2 > 60 min) compared to non-fluorinated parents.

Application II: Kinase Inhibitors (PIKfyve & FLT3)

Recent studies (see Ref 3) demonstrate that 3-alkynyl-pyridines are potent inhibitors of lipid kinases like PIKfyve .

  • Mechanism: The ethynyl group acts as a rigid spacer, projecting the pyridine headgroup (H-bond acceptor) into the hinge region while the tail (attached via Sonogashira) occupies the hydrophobic back-pocket.

  • Protocol Adaptation: Use Protocol A, but replace TMSA with an aryl-iodide partner to create the full inhibitor scaffold directly.

Quality Control & Stability Data

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >98%HPLC (254 nm)
Identity Confirm F, Alkynyl-H¹H-NMR, ¹⁹F-NMR
Storage -20°C, Inert AtmosphereHygroscopic / Oxidation Risk
Safety Warning Potential Explosive Terminal acetylenes can be unstable. Do not distill to dryness.

Visualization of Synthesis Workflow

Synthesis_Workflow Start Start: 3-bromo-6-fluoro-2-methylpyridine Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 + TMSA, TEA, 60°C Inter Intermediate: TMS-Protected Alkyne Step1->Inter Workup Step2 Step 2: Deprotection (K2CO3, MeOH) Inter->Step2 Cleavage Final Product: EFMP-3 (3-Ethynyl-6-fluoro-2-methylpyridine) Step2->Final Purification

Caption: Step-by-step synthetic pathway from the bromo-precursor to the final EFMP-3 fragment.

References

  • MPEP/MTEP Context: Gasparini, F., et al. (1999).[4][5] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[4][5] Neuropharmacology. Link

  • Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

  • Kinase Application (PIKfyve): Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI. Link

  • Fluorine in MedChem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

Sources

Experimental setup for reactions involving ethynylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Ethynylpyridines (EPs) are high-value pharmacophores in medicinal chemistry, serving as precursors for mGluR5 antagonists, tyrosine kinase inhibitors, and "Click" chemistry bioconjugates. However, their dual nature—possessing both a reactive terminal alkyne and a coordinating pyridine nitrogen—presents unique synthetic challenges. The pyridine nitrogen can sequester metal catalysts (Pd/Cu), leading to stalled cycles, while the terminal alkyne is prone to oxidative homocoupling (Glaser coupling).

This guide provides a self-validating experimental framework for handling, synthesizing, and reacting ethynylpyridines, specifically focusing on Sonogashira cross-coupling and CuAAC (Click) cycloaddition .

Critical Handling & Stability Protocol

Before experimentation, acknowledge the instability of the terminal alkyne.

ParameterSpecificationCausality / Rationale
Storage Temperature -20°CPrevents spontaneous thermal polymerization.
Atmosphere Argon/NitrogenOxygen promotes Cu-mediated Glaser homocoupling (dimerization).
Light Sensitivity Amber VialsUV light can trigger radical polymerization of the conjugated system.
Shelf-Life < 3 MonthsTerminal alkynes degrade; re-purify via short silica plug if yellowing occurs.

Module A: Synthesis of Ethynylpyridine Scaffolds

Context: Direct ethynylation of bromopyridines is the industry standard. The use of Trimethylsilyl (TMS) protection is mandatory to prevent oligomerization during the coupling phase.

Workflow Visualization

SynthesisWorkflow SM Bromopyridine (Starting Material) Inter TMS-Ethynylpyridine (Stable Intermediate) SM->Inter Sonogashira TMS TMS-Acetylene TMS->Inter Cat Pd(PPh3)2Cl2 / CuI Et3N, 60°C Cat->Inter Prod Ethynylpyridine (Active Scaffold) Inter->Prod Desilylation Deprot K2CO3 / MeOH rt, 1h Deprot->Prod

Caption: Figure 1. Two-step synthesis of ethynylpyridine via TMS-protection to ensure monomeric purity.

Module B: Sonogashira Cross-Coupling Protocol

Challenge: The pyridine nitrogen can chelate Pd(II) species, poisoning the catalyst. Solution: Use of a "Sacrificial Ligand" strategy or high-activity catalyst loading.

Step-by-Step Methodology

1. Reagent Preparation (The "Freeze-Pump-Thaw" Standard)

  • Why: Even trace oxygen causes alkyne dimerization (Glaser product), which is difficult to separate from the cross-coupled product.

  • Step: Dissolve Aryl Halide (1.0 eq) and Ethynylpyridine (1.2 eq) in anhydrous THF/Et3N (3:1 ratio). Freeze in liquid nitrogen, apply vacuum, thaw under Argon. Repeat 3x.

2. Catalyst Addition

  • System: Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%).

  • Note: Add CuI last under positive Argon flow. CuI accelerates the reaction but also catalyzes homocoupling; keep loading low.

3. Reaction Execution

  • Stir at room temperature for Iodides; heat to 60°C for Bromides.

  • Self-Validating Checkpoint: Monitor by LCMS. Look for the mass of the dimer (2x Ethynylpyridine - 2H). If dimer > 10%, your deoxygenation (Step 1) failed.

4. Workup (The "Copper Wash")

  • Pyridine products bind Copper salts, leading to blue/green contamination.

  • Protocol: Wash organic layer with 10% aqueous NH4OH or EDTA solution. This sequesters Cu ions (turning the aqueous layer blue) and releases the pyridine product.

Module C: CuAAC "Click" Reaction Protocol

Challenge: 2-Ethynylpyridine is a "privileged" substrate. The nitrogen atom can chelate the Copper catalyst, potentially accelerating the reaction or sequestering the metal if geometry is unfavorable.

Mechanistic Pathway & Chelation Risks

ClickMechanism Substrate 2-Ethynylpyridine Chelate N-Cu-Alkyne Chelate (Auto-Catalytic Species) Substrate->Chelate Rapid Coordination Azide R-Azide Cycle Catalytic Cycle (Metallacycle Formation) Azide->Cycle Cu1 Cu(I) Source (CuSO4 + Ascorbate) Cu1->Chelate Chelate->Cycle + Azide Poison Catalyst Sequestration (If Cu loading is too low) Chelate->Poison High Conc / No Ligand Triazole 1,4-Triazole Product Cycle->Triazole

Caption: Figure 2. 2-Ethynylpyridine can act as an auto-catalytic ligand (green path) or a catalyst poison (grey path) depending on Cu concentration.

Protocol: Ligand-Assisted CuAAC

1. The Buffer System

  • Use t-BuOH:H2O (1:1) . Water is essential to solubilize the Sodium Ascorbate.

2. The Catalyst Cocktail (Pre-Complexation)

  • Do not add Cu salt directly to the pyridine.

  • Mix first: CuSO4 (10 mol%) + TBTA Ligand (10 mol%) in water.

  • Why: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) binds Cu(I) stronger than the pyridine nitrogen, preventing "dead" chelation complexes while keeping Cu(I) active.

3. Initiation

  • Add Azide (1.0 eq) and Ethynylpyridine (1.0 eq).

  • Add Sodium Ascorbate (20 mol%) to initiate reduction of Cu(II) to Cu(I).

  • Self-Validating Checkpoint: The solution should remain light yellow/orange. A turn to dark brown/black indicates Cu-nanoparticle formation (catalyst death) or oxidation.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Reaction Stalls (Sonogashira) Catalyst PoisoningAdd 10% extra PPh3 to stabilize Pd; switch to Pd(dppf)Cl2.
Blue/Green Product (Post-Workup) Residual CopperWash with sat. EDTA solution or aqueous NH3.
New Spot on TLC (High Rf) Glaser HomocouplingOxygen leak. Degas solvents more rigorously; add Ascorbate.
Precipitate in Click Rxn Copper AcetylideThe alkyne is deprotonating and crashing out. Increase water content or add DMSO.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition.[3][4][5] Organic Letters. Link(Describes the accelerating effect of 2-ethynylpyridine).

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[6] Angewandte Chemie. Link(Glaser coupling mechanisms).

Sources

Application Note: Strategic Synthesis of Complex Heterocycles using 3-Ethynyl-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 3-Ethynyl-6-fluoro-2-methylpyridine (CAS: 1211586-84-1), a versatile "lynchpin" intermediate used to construct complex heterocyclic libraries, particularly in the development of mGluR5 antagonists and kinase inhibitors.

Executive Summary

3-Ethynyl-6-fluoro-2-methylpyridine represents a high-value scaffold for Fragment-Based Drug Discovery (FBDD). Its utility stems from its orthogonal reactivity profile :

  • C3-Ethynyl Group: A handle for transition-metal catalyzed couplings (Sonogashira) or cycloadditions (CuAAC), enabling the construction of extended heterocyclic systems.

  • C6-Fluoro Group: An activated site for Nucleophilic Aromatic Substitution (

    
    ), allowing late-stage diversification with amines, alkoxides, or thiols.
    
  • C2-Methyl Group: Provides necessary steric bulk often required for receptor subtype selectivity (e.g., mGluR5 negative allosteric modulation) and metabolic stability.

This guide details protocols for utilizing this scaffold to generate "drug-like" complex heterocycles, emphasizing the order of operations to maximize yield and purity.

Structural Analysis & Reactivity Logic

The molecule operates as a "Push-Pull" system. The pyridine nitrogen activates the C6-fluorine toward nucleophilic attack, while the alkyne remains stable under basic


 conditions (if temperature is controlled).
Reactivity Map (Graphviz Visualization)

ReactivityMap Core 3-Ethynyl-6-fluoro- 2-methylpyridine SNAr Path A: SNAr Diversification (C6-Fluoro Displacement) Core->SNAr R-NH2 / Heat Sono Path B: Sonogashira Coupling (C3-Alkyne Extension) Core->Sono Ar-X / Pd(0) / Cu(I) Click Path C: CuAAC Click Chemistry (Triazole Formation) Core->Click R-N3 / Cu(I) Amines 2-Amino-5-ethynylpyridines (Kinase Hinges) SNAr->Amines Diaryl Diaryl Alkynes (mGluR5 Antagonists) Sono->Diaryl Triazole 1,2,3-Triazole Bi-heterocycles (Peptidomimetics) Click->Triazole

Figure 1: Divergent synthetic pathways available from the core scaffold. The C6-F and C3-Alkyne allow for orthogonal functionalization.

Application I: Synthesis of 1,2,3-Triazole-Fused Bi-Heterocycles

Context: The formation of 1,4-disubstituted 1,2,3-triazoles via Click chemistry is a premier strategy for linking the pyridine core to other pharmacophores (e.g., piperazines, morpholines) without using unstable linkers.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagents:

  • Substrate: 3-Ethynyl-6-fluoro-2-methylpyridine (1.0 equiv)

  • Azide Partner: Benzyl azide or heterocyclic azide (1.1 equiv)

  • Catalyst:

    
     (0.1 equiv)
    
  • Reductant: Sodium Ascorbate (0.2 equiv)

  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a scintillation vial, dissolve the alkyne (1.0 equiv) and the azide partner (1.1 equiv) in the

    
    -BuOH/
    
    
    
    mixture (0.2 M concentration relative to alkyne).
  • Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate (1 M). Add the

    
     solution followed immediately by the Sodium Ascorbate solution to the reaction vial. The mixture should turn a bright orange/yellow (characteristic of Cu(I)).
    
  • Reaction: Cap the vial and stir vigorously at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the alkyne peak.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The 6-fluoro group makes the product slightly lipophilic. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: The 6-Fluoro group is stable under these aqueous/oxidative conditions. Do not use copper metal turnings if the azide partner contains sulfur, as this may poison the catalyst.

Application II: Sequential Sonogashira Coupling &

Context: This workflow mimics the synthesis of MPEP (2-methyl-6-(phenylethynyl)pyridine) analogs. The strategy is to install the aryl tail first, utilizing the robustness of the fluorine, and then functionalize the pyridine ring second.

Workflow Diagram

Workflow Step1 Step 1: Sonogashira Coupling (Install Aryl Tail) Inter Intermediate: 6-Fluoro-2-methyl-3-(arylethynyl)pyridine Step1->Inter Ar-I, Pd(PPh3)2Cl2, CuI, Et3N Step2 Step 2: SNAr Displacement (Install Polar Group at C6) Inter->Step2 HNR2, DMSO, 100°C Final Final Drug Candidate Step2->Final

Figure 2: Sequential functionalization workflow. Performing Sonogashira first prevents potential side reactions of the amine during palladium catalysis.

Protocol: Sonogashira Coupling[1]

Reagents:

  • 3-Ethynyl-6-fluoro-2-methylpyridine (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • 
     (0.05 equiv)
    
  • 
     (0.02 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF.

Methodology:

  • Degassing: Dissolve the aryl iodide and pyridine alkyne in anhydrous THF. Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction and will cause homocoupling (Glaser coupling).

  • Catalyst Addition: Add

    
     and 
    
    
    
    quickly under an inert atmosphere. Add
    
    
    .
  • Reaction: Stir at room temperature. If the aryl iodide is electron-rich, mild heating (

    
    ) may be required.
    
  • Monitoring: Reaction is usually complete within 2–6 hours.

  • Purification: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via silica gel chromatography.

Protocol: Nucleophilic Aromatic Substitution ( )

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or Primary Amine (2.0 - 3.0 equiv)

  • Base:

    
     (2.0 equiv) - Optional if amine is liquid/excess.
    
  • Solvent: DMSO or NMP (Polar aprotic solvents are required to stabilize the Meisenheimer complex).

Methodology:

  • Setup: Dissolve the fluoropyridine intermediate in DMSO (0.5 M).

  • Addition: Add the amine nucleophile.

  • Heating: Heat to

    
    . The 2-methyl group provides some steric hindrance, but the 6-position is sufficiently activated by the ring nitrogen.
    
    • Note: If using a volatile amine, use a sealed tube.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

    • Troubleshooting: DMSO is hard to remove. Wash the organic layer

      
       with water or brine to remove DMSO traces.
      

Comparative Data & Optimization

The following table summarizes the reactivity trends observed with this specific scaffold compared to non-fluorinated or non-methylated analogs.

Variable3-Ethynyl-6-fluoro-2-methylpyridine3-Ethynyl-6-fluoropyridine (No Methyl)Impact of Methyl Group

Rate (C6)
ModerateFastSlight steric retardation; requires higher T (

).
Sonogashira Rate HighHighNegligible electronic impact; Methyl group is distal.
Solubility High (Organic Solvents)ModerateMethyl group increases lipophilicity (LogP).
Metabolic Stability EnhancedLowMethyl blocks P450 oxidation at the

-position.

References

  • General Reactivity of Fluoropyridines: Sipyagin, A. M., et al. "Reactions of Polyhalopyridines.[1] Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines." Chemistry of Heterocyclic Compounds, 2003.[1]

  • Sonogashira Coupling on 2-Fluoro-pyridines: Razafindrainibe, F., et al. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei." Chemistry - A European Journal, 2013.

  • mGluR5 Antagonist Synthesis (MPEP Analogs): Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 1999.

  • Click Chemistry in Medicinal Chemistry: Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 2003.

  • Safety Data (2-Fluoro-6-methylpyridine precursors): PubChem CID 96090.

Sources

Application Note: 3-Ethynyl-6-fluoro-2-methylpyridine in Organometallic Synthesis & Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles 3-Ethynyl-6-fluoro-2-methylpyridine (CAS 1211516-56-1) , a specialized heteroaromatic building block. While primarily recognized as a critical pharmacophore precursor for mGluR5 negative allosteric modulators (NAMs) and


F-PET radiotracers , its utility extends into organometallic chemistry as a versatile ligand scaffold. This document details its electronic properties, its role as a substrate in Palladium-catalyzed cross-couplings (Sonogashira), and its application in synthesizing bidentate triazole-pyridine ligands via Cu(I)-catalyzed cycloaddition (CuAAC).

Chemical Architecture & Ligand Properties[1][2][3]

The utility of 3-Ethynyl-6-fluoro-2-methylpyridine stems from the specific electronic push-pull effects of its substituents on the pyridine ring. These features dictate its behavior both as a substrate in catalysis and as a coordination ligand.

FeatureChemical MoietyElectronic & Steric EffectOrganometallic Implication

-Donor
Pyridine Nitrogen (

)
Reduced Basicity: The Fluorine at C6 is electron-withdrawing (inductive effect,

), lowering the

of the nitrogen compared to unsubstituted pyridine.
Less likely to poison Lewis-acidic metal catalysts (e.g., Pd, Pt) compared to alkyl-pyridines, allowing for higher turnover numbers (TON).

-Acceptor
3-Ethynyl GroupConjugation: The alkyne is conjugated with the pyridine ring, creating an extended

-system.
Acts as a "handle" for

-coordination to soft metals (Cu, Au) or as a substrate for oxidative addition/transmetallation.
Steric Gate 2-Methyl GroupOrtho-Blocking: Provides steric bulk adjacent to the nitrogen and the alkyne.Prevents formation of overcrowded metal complexes; directs regioselectivity in cycloadditions.
Metabolic Shield 6-Fluoro GroupC-F Bond Strength: High bond dissociation energy.Blocks metabolic oxidation at the susceptible C6 position; alters lipophilicity (

) for CNS penetration in drug design.

Primary Application: Palladium-Catalyzed Sonogashira Coupling[4][5][6]

The most prevalent organometallic application of this molecule is as the alkyne partner in Sonogashira cross-coupling to synthesize diarylalkynes (e.g., mGluR5 antagonists like MTEP analogs).

Mechanism of Action

In this cycle, the 3-ethynylpyridine acts as a pro-ligand. It reacts with the Copper(I) co-catalyst to form a Copper-Acetylide species . This intermediate is nucleophilic and undergoes transmetallation with the Palladium(II)-aryl complex.

Workflow Visualization

The following diagram illustrates the specific catalytic cycle, highlighting the critical transmetallation step involving the fluorinated pyridine.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Product Biaryl Alkyne (mGluR5 Ligand) RedElim->Product CuCycle Cu(I) Cycle Formation of Cu-Acetylide CuCycle->TransMet Delivers Acetylide Substrate1 Aryl Halide (Ar-X) Substrate1->OxAdd Substrate2 3-Ethynyl-6-fluoro- 2-methylpyridine Substrate2->CuCycle + CuI / Base

Figure 1: Catalytic cycle for Sonogashira coupling. The 3-ethynylpyridine enters via the Copper cycle (grey), transmetallating to the Palladium center (yellow) to form the C-C bond.

Secondary Application: "Click" Chemistry & Ligand Synthesis[7][8]

Beyond acting as a substrate, 3-Ethynyl-6-fluoro-2-methylpyridine is used to synthesize N,N-bidentate ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reaction: Alkyne + Organic Azide

    
     1,4-Disubstituted 1,2,3-Triazole.
    
  • Resulting Ligand: The resulting 2-(1,2,3-triazol-4-yl)pyridine motif is a powerful bidentate chelator (analogous to bipyridine) used in:

    • Ruthenium/Iridium Catalysis: For photoredox chemistry.

    • Radiochemistry: Chelation of

      
       or 
      
      
      
      for imaging.

The 6-fluoro substituent in the resulting ligand system electronically tunes the metal center, typically increasing the oxidation potential of the coordinated metal due to the electron-withdrawing nature of the fluorine.

Experimental Protocols

Protocol A: Sonogashira Coupling (Synthesis of mGluR5 Antagonist Precursors)

Standardized procedure for coupling 3-ethynyl-6-fluoro-2-methylpyridine with aryl bromides.

Reagents:

  • Substrate A: Aryl Bromide (1.0 equiv)

  • Substrate B: 3-Ethynyl-6-fluoro-2-methylpyridine (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Co-Catalyst: CuI (0.10 equiv)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:3 ratio)
    

Step-by-Step:

  • Deoxygenation (CRITICAL): Sparge the THF and

    
     with Argon for 20 minutes. Oxygen causes oxidative homocoupling of the alkyne (Glaser coupling), wasting the expensive fluorinated starting material.
    
  • Catalyst Charge: In a glovebox or under Argon flow, add Aryl Bromide,

    
    , and CuI to a reaction vial.
    
  • Substrate Addition: Dissolve 3-Ethynyl-6-fluoro-2-methylpyridine in the degassed THF/Base mixture. Add this solution to the solids via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: If the Aryl Bromide is electron-rich, heating to 50°C may be required.

  • Quench: Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc.

  • Purification: Concentrate in vacuo. Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Validation:

  • 
     NMR:  Monitor the shift of the fluorine signal. The starting material typically resonates around -70 ppm (depending on reference); the coupled product will show a distinct shift due to the extended conjugation.
    
Protocol B: CuAAC "Click" Reaction (Ligand Synthesis)

Procedure for converting the alkyne into a bidentate triazole ligand.

Reagents:

  • Alkyne: 3-Ethynyl-6-fluoro-2-methylpyridine (1.0 equiv)

  • Azide: Benzyl azide or desired R-N3 (1.0 equiv)

  • Catalyst:

    
     (0.1 equiv)
    
  • Reductant: Sodium Ascorbate (0.2 equiv)

  • Solvent: t-BuOH /

    
     (1:1)
    

Step-by-Step:

  • Dissolution: Suspend the Alkyne and Azide in the t-BuOH/Water mixture.

  • Activation: Add Sodium Ascorbate followed by Copper Sulfate. The solution should turn bright yellow/orange (active Cu(I) species).

  • Stir: React at ambient temperature for 12 hours.

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If oil, extract with DCM.

  • Chelation Check: If the product retains copper (green/blue tint), wash the organic phase with 10%

    
     or EDTA solution to sequester copper ions.
    

Safety & Handling

  • Thermal Stability: As a terminal alkyne, this compound is potentially unstable at high temperatures (>100°C) or in the presence of concentrated transition metals without solvent. Avoid distilling to dryness.

  • Fluorine NMR: Use

    
     NMR as a non-destructive purity assay. Impurities losing the fluorine atom (defluorination) are rare but possible under harsh reducing conditions.
    

References

  • Sonogashira Coupling Mechanism & Scope

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.

  • mGluR5 Antagonist Synthesis (MPEP/MTEP Analogues)

    • Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-Methoxymethyl-MPEP: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters.
    • Context: Describes the structural class of 2-methyl-6-phenylethynyl-pyridines.
  • Fluorin

    
    F-FPEB): 
    
    • Wong, D. F., et al. (2013). Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use. Journal of Nuclear Medicine.
    • Context: Details the use of fluorinated pyridyl-alkyne motifs in PET imaging.
  • Pyridine-Alkyne Coordination Chemistry

    • Constable, E. C., et al. (2007). Metallosupramolecular chemistry with 2,6-disubstituted pyridines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-proven solutions to optimize your synthetic outcomes. Our focus is on enhancing yield and purity by understanding the causal relationships behind key experimental parameters.

Synthetic Pathway Overview

The most direct and widely employed method for synthesizing 3-Ethynyl-6-fluoro-2-methylpyridine is the Sonogashira cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction couples a 3-halo-6-fluoro-2-methylpyridine precursor with a suitable alkyne. The choice of halide and alkyne source is critical for success.

Sonogashira_Coupling_for_3-Ethynyl-6-fluoro-2-methylpyridine SM 3-Halo-6-fluoro-2-methylpyridine (X = Br, I) Conditions [Pd] Catalyst [Cu] Co-catalyst (optional) Amine Base Inert Atmosphere SM->Conditions Alkyne Terminal Alkyne (e.g., TMS-Acetylene) Alkyne->Conditions SideProduct Diyne Homocoupling Byproduct Alkyne->SideProduct O₂, [Cu] cat. Product 3-Ethynyl-6-fluoro-2-methylpyridine (or TMS-protected intermediate) Conditions->Product

Caption: General workflow for the Sonogashira coupling to synthesize the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The recommended starting material is a 3-halo-6-fluoro-2-methylpyridine. Reactivity for the Sonogashira coupling generally follows the trend: I > Br >> Cl.[2] Therefore, 3-iodo-6-fluoro-2-methylpyridine is the ideal precursor as it allows for milder reaction conditions and typically higher yields compared to its bromo-analogue. While more expensive, the increased reactivity often justifies the cost in terms of efficiency and reduced byproduct formation.

Q2: What are the primary causes of low yield in the Sonogashira coupling for this substrate?

Low yields are most commonly attributed to two main issues:

  • Homocoupling of the Terminal Alkyne: This side reaction, often called Glaser coupling, forms a diyne byproduct.[1][4] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][5] This not only consumes your valuable alkyne but also complicates purification.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways. The pyridine nitrogen in the substrate can coordinate with the palladium center, potentially inhibiting catalytic activity.[2] Ensuring strictly anaerobic conditions is vital, as oxygen can lead to the formation of inactive palladium oxides.

Q3: Should I use a protected alkyne like (trimethylsilyl)acetylene?

Yes, using a protected alkyne such as (trimethylsilyl)acetylene (TMS-acetylene) is a highly recommended and effective strategy to prevent homocoupling.[6] The bulky TMS group sterically hinders the unwanted dimerization of the alkyne. The desired terminal alkyne is then revealed in a simple, high-yielding deprotection step following the coupling reaction.[6]

Q4: Is the copper co-catalyst essential? What are the alternatives?

While traditional Sonogashira protocols use a copper(I) salt (typically CuI) as a co-catalyst, it is not always essential and is a primary driver of homocoupling.[2][7] Modern "copper-free" Sonogashira protocols have been developed that mitigate this issue.[3][7] These methods often require a slightly higher reaction temperature or a more specialized ligand/base system but can significantly improve the purity of the crude product by eliminating the diyne byproduct.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst (e.g., Pd(PPh₃)₂) is sensitive to air and moisture.Use a fresh batch of catalyst from a reputable supplier. Handle the catalyst in a glovebox or under a strong stream of inert gas (Argon or Nitrogen).
Insufficient Temperature: The reaction may be too slow at room temperature, especially with a less reactive bromide precursor.Gently heat the reaction mixture to 60-80 °C.[5][6] Monitor the reaction progress by TLC or GC-MS to avoid decomposition at higher temperatures.
Ineffective Base: The amine base is crucial for neutralizing the HX generated and for the catalytic cycle.Use a dry, amine base like triethylamine or piperidine.[5][8] Ensure the base is in excess (typically 2-3 equivalents).
Significant Homocoupling Byproduct Oxygen in the Reaction: Oxygen promotes the oxidative dimerization of copper acetylides.[5]Rigorous Degassing is Critical. Degas the solvent and the reaction mixture thoroughly using a freeze-pump-thaw technique (3 cycles) or by bubbling with an inert gas for at least 30 minutes. Maintain a positive pressure of N₂ or Ar throughout the reaction.[3] Some studies report that using a dilute hydrogen atmosphere can also suppress homocoupling.[5]
High Copper(I) Loading: Excess copper can accelerate homocoupling.Reduce the amount of CuI co-catalyst to the minimum effective level (e.g., 1-5 mol%). Alternatively, switch to a copper-free protocol.[7]
Use of Unprotected Alkyne: Terminal alkynes are inherently prone to dimerization.As discussed in the FAQ, use (trimethylsilyl)acetylene. The subsequent deprotection is typically clean and high-yielding.[6]
Difficult Product Purification Co-elution of Product and Byproducts: The polarities of the desired product and the diyne byproduct can be very similar.Optimize flash column chromatography conditions. A shallow gradient of ethyl acetate in hexanes is a good starting point. If separation is still difficult, consider switching to a different stationary phase like alumina or using a different solvent system, such as dichloromethane/methanol.[9]
Residual Metals in Product: Palladium or copper residues can contaminate the final product.Perform an aqueous workup with a solution like saturated ammonium chloride to complex and remove copper salts. Filtering the crude product through a short plug of Celite or silica gel before full chromatography can also help remove metal residues.[10]

Experimental Protocols

The following protocols are representative examples based on established methodologies for Sonogashira couplings on heterocyclic systems.[6][8] Researchers should adapt them as necessary based on their specific substrate and available equipment.

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-6-fluoro-2-methylpyridine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add 3-iodo-6-fluoro-2-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask. B 2. Evacuate and backfill with N₂ (3x). A->B C 3. Add dry, degassed THF and Triethylamine. B->C D 4. Add (trimethylsilyl)acetylene dropwise. E 5. Stir at 60 °C for 16 hours. Monitor by TLC/GC-MS. D->E F 6. Cool, dilute with EtOAc, filter through Celite. G 7. Wash with sat. aq. NH₄Cl, then brine. F->G H 8. Dry (Na₂SO₄), concentrate in vacuo. G->H I 9. Purify by flash chromatography (Hexane/EtOAc gradient). H->I

Caption: Step-by-step workflow for the TMS-protected Sonogashira coupling.

Materials:

  • 3-Iodo-6-fluoro-2-methylpyridine (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • (Trimethylsilyl)acetylene (1.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-iodo-6-fluoro-2-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and evacuate and backfill with dry nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine. Stir to dissolve the solids.

  • Add (trimethylsilyl)acetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

Protocol 2: Deprotection to 3-Ethynyl-6-fluoro-2-methylpyridine

Materials:

  • 3-((Trimethylsilyl)ethynyl)-6-fluoro-2-methylpyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol

Procedure:

  • Dissolve the TMS-protected pyridine in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Re-dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, which can be further purified by chromatography if necessary.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Sustainable Chemical Insight in Biological Exploration.
  • Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Chemistry Europe.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). The Journal of Organic Chemistry.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • New Synthesis of 3-Fluoropyridine Derivatives. (2002). Journal of Organic Chemistry.
  • Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (n.d.). BenchChem.
  • Synthesis of 3-fluoro-6-S-(2-S-pyridyl) nucleosides as potential lead cytostatic agents. (2010). PMC.
  • Preparation method of fluoropyridine compounds. (2013). Google Patents.
  • How to isolate PEGylated product and methyl pyridine. (2025). Reddit.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • IMPROVED PROCESS FOR THE PREPARATION OF 2-METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. (1994). HETEROCYCLES.

Sources

Common side products in the synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine. As a critical building block in modern medicinal chemistry and materials science, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges encountered during its synthesis, focusing primarily on the widely used Sonogashira cross-coupling reaction.

Overview of the Primary Synthetic Challenge

The most common and efficient method for synthesizing 3-Ethynyl-6-fluoro-2-methylpyridine is the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction typically involves the coupling of a halo-pyridine (e.g., 3-bromo- or 3-iodo-6-fluoro-2-methylpyridine) with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2][3]

While effective, this pathway is susceptible to several competing side reactions that can complicate purification and significantly reduce the yield of the desired product. Understanding the origin of these side products is the first step toward their mitigation.

Caption: General schematic of the Sonogashira synthesis and its major products.

Frequently Asked Questions (FAQs)

Q1: I have a major byproduct with a mass roughly double that of my alkyne reagent. What is it and why does it form?

This is almost certainly the symmetrical 1,4-disubstituted-1,3-diyne, a result of the Glaser (or Hay) homocoupling of your terminal alkyne.[4][5] This is the most common side reaction in copper-co-catalyzed Sonogashira couplings.[6][7] It occurs when two molecules of the copper acetylide intermediate undergo oxidative dimerization.[8] The presence of oxygen (air) dramatically accelerates this unwanted pathway.[9][10]

Q2: My mass spectrometry results show a peak corresponding to 6-fluoro-2-methylpyridine. Where did this come from?

This is the product of protodehalogenation , where the halogen atom (Br or I) on your starting material is replaced by a hydrogen atom.[11] This side reaction is common in palladium-catalyzed cross-couplings and can be promoted by several factors, including:

  • The presence of protic impurities (like water) in the reaction mixture.

  • The use of certain solvents and bases, particularly at elevated temperatures.[12]

  • Decomposition of the palladium catalyst, leading to species that favor a reductive pathway.

Q3: I used trimethylsilylacetylene (TMSA) and now have an impurity with a mass 72 Da higher than my final product. What is this?

This is the TMS-protected intermediate, 3-(trimethylsilylethynyl)-6-fluoro-2-methylpyridine . Its presence indicates an incomplete desilylation step. The efficiency of TMS group removal depends heavily on the chosen reagent (e.g., TBAF, K₂CO₃, DBU) and reaction conditions.[13][14]

Q4: To avoid homocoupling, can I just run the reaction without the copper co-catalyst?

Yes, copper-free Sonogashira protocols are well-established and are a primary strategy for avoiding Glaser coupling.[6][15] These reactions often require different ligands, bases, or higher temperatures to achieve reasonable reaction rates. While they eliminate the primary homocoupling pathway, they may still be susceptible to other side reactions like protodehalogenation.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues during the synthesis.

Observed Problem Potential Cause(s) Proposed Solution(s) & Rationale
High levels (>10%) of symmetrical diyne byproduct. 1. Oxygen contamination in the reaction vessel.[9] 2. The rate of homocoupling is faster than the cross-coupling. 3. High concentration of the copper(I) co-catalyst.1. Rigorous Degassing: Ensure all solvents, bases, and the reaction mixture itself are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon is preferred over Nitrogen) for an extended period. This removes dissolved oxygen, the primary oxidant for Glaser coupling. 2. Slow Alkyne Addition: Add the terminal alkyne solution slowly via syringe pump. This keeps the instantaneous concentration of the copper acetylide low, disfavoring the second-order homocoupling reaction relative to the cross-coupling. 3. Minimize/Eliminate Copper: Reduce the CuI loading to the minimum effective level (e.g., 1-2 mol%). If homocoupling persists, switch to a validated copper-free protocol.[15]
Significant amount of 6-fluoro-2-methylpyridine detected. 1. Protic impurities (water) in solvents or reagents. 2. The base or solvent is acting as a hydride source.[11] 3. Sub-optimal catalyst system or reaction temperature.1. Use Anhydrous Conditions: Dry all solvents and reagents meticulously before use. Use freshly opened bottles of anhydrous solvents. 2. Screen Bases & Solvents: If using an amine base like triethylamine, ensure it is pure and dry. Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃, which can be less prone to promoting protodehalogenation. Avoid solvents like DMF at high temperatures if possible, as it can be a source of side reactions.[16] 3. Optimize Catalyst & Temperature: A more active catalyst system (e.g., using more electron-rich and bulky phosphine ligands) can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway. Run the reaction at the lowest temperature that affords a reasonable rate.
Low conversion of the 3-halo-6-fluoro-2-methylpyridine starting material. 1. Inactive palladium catalyst. 2. Incorrect choice of halide (reactivity: I > Br >> Cl).[2] 3. Insufficient reaction temperature or time.1. Use Active Catalyst: Use a fresh, high-quality palladium source. If using Pd(II) precatalysts like PdCl₂(PPh₃)₂, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[3] 2. Choose the Right Halide: If using the 3-bromo analogue, the reaction may require more forcing conditions (higher temperature, stronger base, more active catalyst) than the 3-iodo version. 3. Monitor and Optimize: Monitor the reaction by TLC or GC-MS. If it stalls, a modest increase in temperature may be required.
TMS-protected product remains after the deprotection step. 1. Insufficient equivalents of the deprotection reagent. 2. Reagent is not strong enough or has degraded (e.g., TBAF solution with absorbed water). 3. Steric hindrance or electronic effects slowing the reaction.1. Increase Reagent Equivalents: Increase the amount of deprotection agent (e.g., use 1.5-2.0 equivalents of TBAF). 2. Change Deprotection Agent: Switch to a different method, such as using K₂CO₃ in methanol or DBU in a suitable solvent, which can be highly effective for acetylenic TMS groups.[13][14] 3. Adjust Conditions: Increase the reaction time or gently warm the reaction mixture if the reagent is compatible with heating.

Mechanistic Insights: The Origin of Side Products

The desired Sonogashira reaction and its competing side reactions all originate from the same catalytic cycles. Understanding these pathways is key to troubleshooting.

Mechanistic_Pathways cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle cluster_side_reactions Side Reaction Pathways Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR) OxAdd->Transmetal Cu-C≡CR Proto Protodehalogenation (Ar-H) OxAdd->Proto H⁺ Source (e.g., H₂O) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡CR (Desired Product) CuX Cu(I)X CuAcet Copper Acetylide (Cu-C≡CR) CuX->CuAcet H-C≡CR + Base CuAcet->Transmetal To Pd Cycle Homocoupling Glaser Homocoupling (R-C≡C-C≡C-R)

Caption: Catalytic cycles showing the desired Sonogashira pathway and key side-reaction entry points.

The critical takeaways are:

  • Homocoupling branches from the copper acetylide intermediate, requiring an oxidant (O₂).[8] Controlling this intermediate and eliminating oxygen are the primary preventative measures.

  • Protodehalogenation typically occurs from the Ar-Pd(II)-X intermediate, especially in the presence of a proton source before transmetalation can occur.[11] Ensuring the transmetalation step is fast and efficient helps to suppress this pathway.

Experimental Protocols

Protocol 5.1: Synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine via Sonogashira Coupling

Disclaimer: This is a representative protocol. All reactions should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

  • Vessel Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add 3-bromo-6-fluoro-2-methylpyridine (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the halide) and degassed triethylamine (2.5 equiv) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction to 60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup (Aqueous): After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected intermediate in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) and stir at room temperature for 1 hour.

  • Purification: Quench the deprotection reaction with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 5.2: GC-MS Method for In-Process Control
  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temp: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Expected Elution Order: 1. 6-fluoro-2-methylpyridine (protodehalogenation), 2. 3-Ethynyl-6-fluoro-2-methylpyridine (product), 3. 3-bromo-6-fluoro-2-methylpyridine (starting material), 4. TMS-protected intermediate, 5. Diyne (homocoupling product).

Summary of Common Side Products

Side ProductStructure / DescriptionMolecular Weight (Da)Primary Cause
Glaser Homocoupling Product Bis(trimethylsilyl)butadiyne (if using TMSA)194.42Oxidative coupling of the alkyne, catalyzed by Cu(I) in the presence of oxygen.[8][9]
Protodehalogenation Product 6-Fluoro-2-methylpyridine111.12Reductive cleavage of the C-X bond, often promoted by protic impurities or specific bases.[11]
TMS-Protected Product 3-(trimethylsilylethynyl)-6-fluoro-2-methylpyridine193.28Incomplete cleavage of the trimethylsilyl protecting group during the deprotection step.[13]

References

  • Fiveable. (2025, September 15). Sonogashira Coupling Definition.
  • Yi, C., & Hua, R. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 3964–3969. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 2024, from [Link]

  • Whittaker, A. M., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. [Link]

  • Lorandi, F., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(9), 3529–3538. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • The Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Selva, M., et al. (2009). Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings. Green Chemistry, 11(4), 526-534. [Link]

  • Whittaker, A. M., et al. (2023). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Reddy, M. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1927–1930. [Link]

  • Gholinejad, M., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(49), 29193-29221. [Link]

  • Yeom, C.-E., et al. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Request PDF on ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved February 2024, from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Panda, N. R., & Panda, J. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. International Journal of Organic Chemistry, 13(3), 69-80. [Link]

Sources

Validation & Comparative

Purity Analysis of 3-Ethynyl-6-fluoro-2-methylpyridine: HPLC vs. GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Ethynyl-6-fluoro-2-methylpyridine presents a classic analytical dichotomy: balancing the resolution of volatile structural isomers against the thermal instability of the terminal alkyne moiety.

  • The Bottom Line: HPLC-UV/DAD is the superior method for routine purity quantification (Assay %) due to the thermal lability of the ethynyl group and the potential for on-column degradation in GC.

  • The Alternative: GC-MS is indispensable for impurity identification (specifically carrying over starting materials like 3-bromo-6-fluoro-2-methylpyridine) and confirming isomeric purity, provided inlet temperatures are strictly controlled.

This guide details the optimized protocols for both methods, explains the mechanistic rationale behind them, and offers a direct performance comparison.

Chemical Context & Analytical Challenges

To analyze this molecule effectively, one must understand its reactive handles:

  • The Pyridine Core (Basic): The nitrogen atom (pKa ~4–5 due to fluorine withdrawal) interacts with free silanols on HPLC columns, causing peak tailing unless buffered.

  • The Terminal Alkyne (-C≡CH): This group is thermally sensitive. At high GC inlet temperatures (>250°C), it can undergo Glaser coupling (homocoupling to diynes) or hydration (if moisture is present) to form the acetyl derivative.

  • The Fluorine Substituent: Provides unique selectivity in Phenyl-Hexyl HPLC phases and distinct mass fragments in GC-MS.

Analytical Decision Matrix

DecisionMatrix Start Analytical Goal Q1 Is the goal Quantification (Assay %) or ID? Start->Q1 BranchQuant Quantification / Purity Q1->BranchQuant Quant BranchID Structure / Impurity ID Q1->BranchID ID Q2 Are non-volatile impurities suspected? BranchQuant->Q2 Q3 Isomeric separation needed? BranchID->Q3 ResultHPLC PRIMARY METHOD: HPLC-UV (C18/Phenyl) Q2->ResultHPLC Yes (Salts/Oxides) Q2->ResultHPLC No (Routine) Q3->ResultHPLC No ResultGC SECONDARY METHOD: GC-MS (Low Temp Inlet) Q3->ResultGC Yes (Regioisomers)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on specific data requirements.

Method A: HPLC-UV/DAD (The Gold Standard for Purity)

Rationale: High-Performance Liquid Chromatography (HPLC) allows for the analysis of the compound at ambient temperatures, preserving the alkyne group. The use of a buffered mobile phase suppresses the ionization of the pyridine nitrogen, ensuring sharp peak shapes.

Optimized Protocol
ParameterSpecificationCausality / Note
Column C18 with Base Deactivation (e.g., Zorbax Eclipse Plus or XBridge BEH)Critical: Standard silica columns will bind the pyridine nitrogen, causing severe tailing.
Dimensions 150 mm x 4.6 mm, 3.5 µmBalances resolution with backpressure.
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)Acidic pH ensures the pyridine is fully protonated (BH+), preventing interaction with silanols.
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than MeOH, essential for detecting trace impurities at 210 nm.
Gradient 5% B to 95% B over 15 minThe fluorine atom increases lipophilicity; a steep gradient ensures elution of the product and non-polar dimers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV 254 nm (Primary), 210 nm (Secondary)254 nm targets the aromatic pyridine ring; 210 nm detects non-aromatic alkyne degradation products.
Temperature 30°CControls viscosity and retention reproducibility.
Validation Checkpoints (Self-Validating System)
  • System Suitability: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . If
    
    
    , the buffer pH is likely incorrect or the column is "active" (aged).
  • Blank Injection: Inject the diluent (ACN:Water) to confirm no carryover or ghost peaks from the gradient.

  • Resolution: Ensure baseline separation (

    
    ) between the main peak and the known precursor (3-bromo-6-fluoro-2-methylpyridine), which elutes later due to the bromine atom's lipophilicity [1].
    

Method B: GC-MS (The Structural Troubleshooter)

Rationale: Gas Chromatography is superior for separating structural isomers (e.g., 4-fluoro vs 6-fluoro isomers) that may co-elute in HPLC. However, the thermal budget is the limiting factor.

Optimized Protocol
ParameterSpecificationCausality / Note
Column DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)Low-bleed, non-polar phase prevents adsorption of the polar pyridine ring.
Inlet Mode Split (20:1)Critical: High concentration in Splitless mode promotes intermolecular alkyne coupling in the liner.
Inlet Temp 200°C - 220°C Warning: Standard 250°C+ inlets can cause alkyne polymerization. Keep as cool as possible while ensuring volatilization.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (hold 1 min) → 20°C/min → 280°CRapid ramp minimizes thermal stress on the analyte.
MS Source EI (70 eV), 230°CStandard ionization.
Key MS Fragments (Interpretation)
  • m/z ~135 (M+): Molecular ion for C8H6FN.

  • m/z ~108 (M - HCN): Characteristic loss of HCN from the pyridine ring, confirming the nitrogen heterocycle.

  • Impurity Alert: If you see a peak at M+2 (m/z 137) , this indicates the hydrogenated alkene impurity or the hydrated acetyl impurity (M+18, m/z 153).

Comparative Performance Analysis

The following table contrasts the two methods based on experimental data characteristics for fluorinated ethynyl pyridines.

FeatureHPLC-UV (Recommended)GC-MS (Orthogonal)
Linearity (R²) > 0.999 (0.05 – 1.0 mg/mL)> 0.995 (Limited dynamic range)
Precision (RSD) < 0.5%2.0% - 5.0% (Inlet discrimination)
LOD (Limit of Detection) ~0.05% area~0.1% area (matrix dependent)
Impurity Coverage Detects N-oxides, salts, and non-volatiles.Blind to N-oxides (they decompose) and salts.
Isomer Selectivity Moderate (requires Phenyl columns).High (separates positional isomers easily).
Risk Factor Solvent front interference.Thermal degradation of alkyne.
Experimental Workflow Diagram

Workflow Sample Crude Sample (Solid/Oil) PrepHPLC Dissolve in ACN:H2O Filter 0.2 µm Sample->PrepHPLC PrepGC Dissolve in DCM (Dry over MgSO4) Sample->PrepGC HPLC HPLC-UV Analysis (C18, pH 3.8) PrepHPLC->HPLC GC GC-MS Analysis (Inlet < 220°C) PrepGC->GC DataHPLC Data: Purity % & Non-volatiles HPLC->DataHPLC DataGC Data: Isomer ID & Halogenated SM GC->DataGC Report Final CoA (Combined Data) DataHPLC->Report DataGC->Report

Figure 2: Parallel workflow for comprehensive characterization. Note the specific solvent choice for GC (DCM) to avoid reacting with the alkyne.

Senior Scientist's "Watch Outs"

  • The "Water" Trap in GC: If your sample contains residual water and you inject it into a hot GC inlet, the terminal alkyne can hydrate to form a methyl ketone (3-acetyl-6-fluoro-2-methylpyridine). This will appear as a "ghost impurity" that isn't actually in your sample. Always dry GC samples with anhydrous MgSO4.

  • The "N-Oxide" Trap: Pyridines oxidize to N-oxides upon storage. N-oxides are thermally unstable and will deoxygenate back to the parent pyridine in the GC injector, leading to a false high purity result. Only HPLC can accurately quantify N-oxide impurities [2].

  • Integration Limits: In HPLC, the ethynyl group has a lower extinction coefficient than the pyridine core. If quantifying against a standard, ensure you are using a wavelength (254 nm) where the aromatic core dominates absorption to minimize response factor errors.

References

  • Restek Corporation. "Stabilwax-MS Thermally Stable, High-Polarity GC Columns." Restek Resource Hub. Accessed October 2023. [Link]

  • Organic Syntheses. "Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2." Org.[1] Synth. 2017, 94, 217-233. [Link]

Sources

Structural Elucidation of 3-Ethynyl-6-fluoro-2-methylpyridine: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-6-fluoro-2-methylpyridine is a critical scaffold in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), structurally related to the reference antagonist MTEP .[1] The precise structural characterization of this intermediate is pivotal for drug development, particularly to confirm the regioselectivity of halogenation and the integrity of the ethynyl "click" handle.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) —the gold standard for structural confirmation—against Solution-State NMR and MicroED (Micro-Electron Diffraction). While NMR is rapid, SC-XRD provides the definitive spatial arrangement required to map intermolecular interactions (e.g., F···H, π–π stacking) that dictate the physicochemical properties of the final drug candidate.

Part 1: Comparative Analysis of Structural Elucidation Methods

For a researcher isolating 3-Ethynyl-6-fluoro-2-methylpyridine, choosing the right characterization method depends on sample state, quantity, and the depth of structural insight required.

Comparison Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (

H,

C,

F)
MicroED (The Emerging Alternative)
Primary Output 3D Atomic Coordinates, Packing, Absolute Config.Connectivity, Chemical Environment, Dynamics3D Coulomb Potential Map (Atomic Coordinates)
Sample Requirement Single Crystal (>50 µm)Solution (~5–10 mg)Nanocrystals / Powder (<1 µm)
Regiochemistry Unambiguous (Direct Visualization)Inferential (Requires HMBC/NOESY)Unambiguous
Intermolecular Data Excellent (Maps F···F & π-stacking)Poor (Solvent dependent)Good (Crystal packing observed)
Turnaround Time Days to Weeks (Crystallization dependent)Minutes to HoursHours (if equipment available)
Limitation Crystallization bottleneck (Waxy solids)Signal overlap; ambiguous quaternary carbonsLimited accessibility; dynamical scattering
Expert Insight: Why SC-XRD Wins for this Scaffold

While NMR is sufficient for routine purity checks, SC-XRD is superior for this specific pyridine derivative for two reasons:

  • Fluorine-Induced Disorder: The 6-fluoro substituent can induce specific packing motifs (halogen bonding) that NMR cannot detect. Understanding these solid-state interactions is crucial for formulation.

  • Regio-isomer Differentiation: During synthesis, the ethynyl group introduction (Sonogashira coupling) or fluorination can sometimes yield regioisomers (e.g., 3-fluoro-6-ethynyl vs. 6-fluoro-3-ethynyl). SC-XRD distinguishes these unequivocally without complex 2D-NMR interpretation.

Part 2: Technical Deep Dive – X-Ray Crystallography Protocol

Crystallization Strategy (The "Trustworthiness" Protocol)

This molecule possesses a lipophilic fluorinated ring and a rigid ethynyl arm. It often behaves as a "waxy solid" or low-melting crystal, making standard crystallization difficult.

Recommended Protocol: HCl Salt Formation & Vapor Diffusion

  • Rationale: Converting the pyridine nitrogen to a pyridinium salt increases lattice energy, promoting the formation of robust, diffraction-quality crystals.

Step-by-Step Workflow:

  • Salt Formation: Dissolve 20 mg of the free base in 1 mL of anhydrous diethyl ether. Add 1.1 equivalents of 2M HCl in ether dropwise. A white precipitate (pyridinium chloride) will form immediately.

  • Solvent Selection: Dissolve the precipitate in a minimum amount of Methanol (MeOH) or Acetonitrile (MeCN) . Avoid chlorinated solvents if possible to prevent disorder.

  • Vapor Diffusion:

    • Place the MeOH solution in a small inner vial.

    • Place this vial inside a larger jar containing Ethyl Acetate or Diethyl Ether (anti-solvent).

    • Seal tightly and leave undisturbed at 4°C for 3–5 days.

  • Harvesting: Crystals should appear as colorless prisms. Harvest under oil (Paratone-N) to prevent hydration.

Data Collection Parameters
  • Radiation Source: Cu-Kα (λ = 1.54178 Å) .

    • Why? For light-atom organic molecules (C, H, N, F), Copper radiation provides higher diffraction intensity and better resolution of absolute configuration (if chiral impurities exist) compared to Molybdenum (Mo).

  • Temperature: 100 K (Cryogenic) .

    • Why? Essential to freeze the rotation of the ethynyl group and reduce thermal motion of the fluorine atom, ensuring precise bond length determination.

Expected Structural Metrics (Reference Data)

Based on analogous fluorinated pyridine structures (e.g., MTEP precursors), the following geometric parameters are the benchmarks for validation.

ParameterExpected ValueStructural Significance
C(sp)–C(sp) Bond 1.18 – 1.20 ÅConfirms intact triple bond (Ethynyl group).
C(ar)–F Bond 1.33 – 1.35 ÅTypical for aromatic fluorine; shorter than C-Cl.
Pyridine Ring Planarity RMSD < 0.02 ÅConfirms aromaticity; deviations suggest steric strain.
Packing Interaction 2.8 – 3.0 Å (F···H)Weak hydrogen bonding directing the lattice.

Part 3: Visualization of Workflows

Diagram 1: Characterization Decision Tree

This logic flow guides the researcher on when to deploy X-ray crystallography versus NMR.

DecisionTree Start Synthesized 3-Ethynyl-6-fluoro-2-methylpyridine CheckState Physical State Check Start->CheckState IsOil Oil / Waxy Solid CheckState->IsOil IsSolid Crystalline Solid CheckState->IsSolid NMR Run 1H & 19F NMR (Quick Purity Check) IsOil->NMR IsSolid->NMR Cryst Vapor Diffusion (MeOH / Et2O) IsSolid->Cryst If crystals poor Ambiguous Ambiguous Regiochemistry? NMR->Ambiguous SaltGen Generate HCl Salt (Increase Melting Pt) Ambiguous->SaltGen Yes (Need 3D info) Stop (NMR Sufficient) Stop (NMR Sufficient) Ambiguous->Stop (NMR Sufficient) No SaltGen->Cryst XRD SC-XRD (Cu Source) Definitive Structure Cryst->XRD Crystal > 50µm MicroED MicroED (If crystals < 5µm) Cryst->MicroED Powder / Nanocrystal

Caption: Decision matrix for selecting the optimal characterization method based on physical state and structural ambiguity.

Diagram 2: Crystallographic Workflow & Interaction Mapping

The specific workflow for handling the fluorinated pyridine scaffold.

Workflow Sample Crude Product Salt HCl Salt Formation (Stabilizes Lattice) Sample->Salt Enhance Crystallinity Diffraction Data Collection (100K, Cu-Kα) Salt->Diffraction Select Crystal Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Phase Problem Refine Refinement (Anisotropic F, H-riding) Solve->Refine R1 < 5% Output CIF File & Packing Analysis Refine->Output Publish

Caption: Step-by-step X-ray crystallography workflow optimized for fluorinated pyridine derivatives.

References

  • Anderson, K. M., et al. (2006). Halogen bonding in crystal engineering: The case of fluorinated pyridines.Crystal Growth & Design , 6(9), 2109-2113. [Link]

  • Cosford, N. D., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity.[2]Journal of Medicinal Chemistry , 46(2), 204-206. [Link]

  • Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction.Angewandte Chemie International Edition , 57(50), 16313-16317. [Link]

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine in Drug Design: Structural and Computational Insights.Drug Discovery Today , 17(15-16), 890-897. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography.Acta Crystallographica Section D , 65(2), 148-155. [Link]

Sources

Benchmarking the performance of 3-Ethynyl-6-fluoro-2-methylpyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triple Threat" Scaffold

In the optimization of kinase inhibitors, "flat" aromatic stacks often fail due to poor solubility or rapid metabolic clearance. 3-Ethynyl-6-fluoro-2-methylpyridine has emerged as a superior building block compared to traditional pyridine intermediates. It addresses three critical failure points in drug discovery simultaneously:

  • Synthetic Versatility: The ethynyl group serves as a "universal connector" for Sonogashira couplings and Click chemistry (CuAAC), acting as a stable nucleophile.

  • Metabolic Shielding: The C6-fluorine atom blocks the primary site of oxidative metabolism (CYP450 liability) common in pyridine-based drugs.

  • Conformational Locking: The C2-methyl group restricts rotation (atropisomerism), forcing the molecule into a bioactive conformation that often increases potency by 10–100 fold compared to des-methyl analogs.

This guide benchmarks this scaffold against standard alternatives (e.g., 3-ethynylpyridine, 3-bromopyridine) to validate its premium utility in modern medicinal chemistry.

Comparative Benchmark: Performance Metrics

A. Synthetic Utility: Alkyne vs. Halide Precursors

The primary advantage of the 3-ethynyl moiety is its role as a stable nucleophile. While 3-bromo- or 3-iodopyridines are common, they require the coupling partner to carry the unstable alkyne. Using 3-Ethynyl-6-fluoro-2-methylpyridine inverts this, allowing the use of widely available aryl halides as partners.

Feature3-Ethynyl-6-fluoro-2-methylpyridine 3-Bromo-6-fluoro-2-methylpyridine 3-Ethynylpyridine (Unsubstituted)
Role in Coupling Nucleophile (Alkyne source)Electrophile (Halide source)Nucleophile
Partner Availability High (Couples with diverse Aryl-Cl/Br/I)Low (Requires partner to be alkynylated)High
Electronic Activation High (F-atom lowers LUMO, facilitating Pd-insertion)ModerateModerate
Handling Stability High (Solid, shelf-stable)HighModerate (Prone to polymerization)
Click Chem Ready? Yes (Direct use in CuAAC)No (Requires functionalization)Yes
B. Structure-Activity Relationship (SAR) Impact

This specific substitution pattern (6-F, 2-Me) is not random; it is an engineered response to common kinase inhibitor liabilities.

Parameter6-Fluoro-2-Methyl Scaffold Unsubstituted Pyridine Mechanism of Action
Metabolic Stability (

)
High (< 10 µL/min/mg)Low (> 50 µL/min/mg)Fluorine blocks C6-oxidation by CYP450 (Metabolic Soft Spot).
pKa (Pyridine N) ~2.5 - 3.0~5.2Fluorine reduces basicity, reducing hERG channel binding and improving membrane permeability.
Potency (

)
Improved (often < 10 nM)Baseline (often > 100 nM)2-Methyl induces a "twisted" conformation, filling the hydrophobic pocket and reducing entropy penalty upon binding.

Visualizing the Logic

The following diagrams illustrate the synthetic pathways and the SAR logic that justifies using this advanced intermediate.

Diagram 1: Synthetic Versatility & Workflow

SyntheticWorkflow Start 3-Ethynyl-6-fluoro- 2-methylpyridine Sonogashira Sonogashira Coupling (Pd/Cu) Start->Sonogashira + Aryl-Halide Click CuAAC Click Chemistry Start->Click + Azide-R KinaseCore Diaryl Alkyne (Kinase Hinge Binder) Sonogashira->KinaseCore Triazole 1,2,3-Triazole (Bioisostere) Click->Triazole

Caption: The scaffold serves as a divergent intermediate, accessing both rigid alkyne linkers (for kinase hinge regions) and triazole bioisosteres via orthogonal chemistries.

Diagram 2: The "Magic Methyl" & Fluorine Effect

SAR_Logic Scaffold Target Scaffold (Pyridine Core) Fluoro 6-Fluoro Group Scaffold->Fluoro Methyl 2-Methyl Group Scaffold->Methyl Metab Blocks CYP Oxidation (Increases Half-life) Fluoro->Metab Steric/Electronic Basicity Modulates pKa (Reduces hERG tox) Fluoro->Basicity Inductive Effect Conf Restricts Rotation (Locks Bioactive Shape) Methyl->Conf Steric Clash

Caption: Mechanistic contributions of the functional groups. The 6-F and 2-Me substitutions are not merely decorative; they actively tune the drug-like properties (ADME) and binding affinity.

Experimental Protocols

Protocol A: Optimized Sonogashira Coupling

Objective: Coupling 3-Ethynyl-6-fluoro-2-methylpyridine with an aryl halide (e.g., 4-iodo-1H-pyrazole) to form a kinase hinge-binding core.

Reagents:

  • 3-Ethynyl-6-fluoro-2-methylpyridine (1.0 equiv)

  • Aryl Iodide/Bromide partner (1.0 equiv)[1]

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: THF or DMF (degassed)

Step-by-Step:

  • Setup: In a dry Schlenk flask under Argon, combine the aryl halide (1.0 mmol) and Pd(PPh3)2Cl2 (35 mg).

  • Solvation: Add degassed THF (5 mL) and Et3N (0.42 mL). Stir for 5 minutes.

  • Addition: Add CuI (9.5 mg) followed by 3-Ethynyl-6-fluoro-2-methylpyridine (1.0 mmol). Note: The order is crucial to prevent homocoupling of the alkyne.

  • Reaction: Stir at room temperature for 1 hour. If conversion is low (monitored by TLC/LCMS), heat to 50°C. The electron-deficient nature of the fluoropyridine usually facilitates rapid coupling.

  • Workup: Filter through a celite pad, wash with EtOAc, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: Expect >85% isolated yield.

  • LCMS: Look for the [M+H]+ peak corresponding to the coupled product. Absence of the homocoupled diyne dimer is a key purity indicator.

Protocol B: "Click" Chemistry (CuAAC)

Objective: Generating a triazole-linked inhibitor library.

Reagents:

  • 3-Ethynyl-6-fluoro-2-methylpyridine (1.0 equiv)

  • Azide partner (R-N3) (1.0 equiv)

  • CuSO4·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step:

  • Dissolve the alkyne and azide in t-BuOH/H2O.

  • Add sodium ascorbate followed by CuSO4 solution.

  • Stir vigorously at RT for 4–12 hours.

  • Workup: Dilute with water; the product often precipitates. If not, extract with DCM.

  • Note: The 2-methyl group provides steric bulk but does not hinder the formation of the 1,4-disubstituted triazole.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Link

    • Supports: The metabolic stability and pKa modulation provided by the fluorine substitution.[3][4]

  • Johnson, T. W., et al. (2014). Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor. Journal of Medicinal Chemistry.[2] Link

    • Supports: The use of fluoro-methyl-pyridine motifs in FDA-approved kinase inhibitors (3rd gener
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

    • Supports: General protocols and mechanism for Pd/Cu catalyzed cross-couplings of heteroaryl alkynes.
  • Kerey, C., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of Pyridines. Journal of Medicinal Chemistry.[2] Link

    • Supports: Detailed physicochemical analysis of how fluorine placement affects pyridine behavior.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.